molecular formula C8H4BrClS B1282970 3-Bromo-5-chlorobenzo[b]thiophene CAS No. 32969-26-9

3-Bromo-5-chlorobenzo[b]thiophene

Cat. No. B1282970
CAS RN: 32969-26-9
M. Wt: 247.54 g/mol
InChI Key: VHNKCGJYSJENJZ-UHFFFAOYSA-N
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Description

The compound 3-Bromo-5-chlorobenzo[b]thiophene is a derivative of benzo[b]thiophene, which is a sulfur heterocycle with a fused benzene and thiophene ring. Benzo[b]thiophene derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological properties .

Synthesis Analysis

A practical one-pot synthesis method for benzo[b]thiophenes has been developed, utilizing bromoenynes and o-alkynylbromobenzene derivatives. This method involves a Pd-catalyzed C-S bond formation followed by heterocyclization, allowing for the preparation of highly substituted sulfur heterocycles . Additionally, the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene through Suzuki coupling reaction indicates the versatility of bromo-substituted benzo[b]thiophenes in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can influence their reactivity. For instance, the "abnormal" bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene is attributed to a "non-planar" conjugated model, which affects the electron delocalization and thus the reaction selectivity . The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride has been determined, revealing weak CH…π interactions and Van der Waals forces dominating the packing structure .

Chemical Reactions Analysis

The reactivity of 3-bromo-2-nitrobenzo[b]thiophene with amines has been studied, showing the formation of N-substituted amino derivatives and their isomers through aromatic nucleophilic substitution with rearrangement . Bromination and nitration reactions of 2,3-dibromobenzo[b]thiophene and its derivatives have been explored, demonstrating the influence of substituents on the reaction outcome .

Physical and Chemical Properties Analysis

The vibrational spectra and DFT simulations of a new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have been investigated, showing good agreement between theoretical and experimental data. The HOMO and LUMO energies and other related parameters have been calculated, providing insights into the electronic properties of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and Synthesis : 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, was synthesized from cinnamic acid and thionyl chloride. Its crystal structure was determined using X-ray structure determination, revealing weak CH…π interactions and a packing structure dominated by Van der Waals forces (Tarighi et al., 2009).

Chemical Modifications and Derivatives

  • Synthesis of Derivatives : 2-Azidocarbonyl-3-chlorobenzo[b]thiophene, a derivative, was used to synthesize carbamates, ureas, semicarbazides, and pyrazoles, further highlighting the compound's versatility in chemical modifications (Kumara et al., 2009).

Catalytic Applications

  • Copper-Catalyzed Electrophilic Chlorocyclization : A copper-catalyzed electrophilic chlorocyclization method was developed for synthesizing 2,3-disubstituted benzo[b]thiophenes. This greener and less expensive method demonstrates the compound's potential in catalysis and material chemistry applications (Walter et al., 2019).

Materials Chemistry

  • Synthesis of Halogenated Derivatives : Different halogenated benzo[b]thiophenes were synthesized, showcasing the compound's application in materials chemistry. This method also avoided the migration of the adamantyl group, a common issue in previous methods (Mikami et al., 2019).

Biological Activities

  • Antimicrobial and Analgesic Activity : The synthesis of new benzo[b]thiophene derivatives, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, resulted in molecules with potent antibacterial, antifungal, and anti-inflammatory activities. This highlights the compound's significance in medicinal chemistry (Isloor et al., 2010).

Pharmaceutical Applications

  • Palladium-Catalyzed Cross-Coupling : 3-Chlorobenzo[b]thiophenes were used in a palladium-catalyzed cross-coupling procedure to produce pharmacologically relevant derivatives (Lamanna & Menichetti, 2007).

Antimicrobial Resistance

  • Antimicrobial Resistance Study : In a study focused on antimicrobial resistance, 3-halobenzo[b]thiophene derivatives exhibited promising antimicrobial activities against pathogens like Staphylococcus aureus, underscoring their potential as new classes of antibiotics (Masih et al., 2021).

Safety And Hazards

Based on the available data, 3-Bromo-5-chlorobenzo[b]thiophene is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions of 3-Bromo-5-chlorobenzo[b]thiophene research could involve exploring its potential applications in various fields. For instance, its unique properties, including reactivity, thermal stability, and desirable electronic characteristics, make it a valuable compound for various applications, ranging from organic synthesis to optoelectronics .

properties

IUPAC Name

3-bromo-5-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNKCGJYSJENJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557866
Record name 3-Bromo-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chlorobenzo[b]thiophene

CAS RN

32969-26-9
Record name 3-Bromo-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.30 gm (1.77 mMol) 5-chlorobenzothiophene 1.0 mL acetic acid was added a solution of 0.31 gm (1.95 mMol) bromine in 1.0 mL acetic acid under a nitrogen atmosphere. The reaction was heated to 50° C. for 4 hours at which time the volatiles were removed under reduced pressure. The residue was partitioned between dichloromethane and aqueous sodium bicarbonate. The phases were separated and the organics were washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure to give 0.335 gm (76%) of the title compound as a tan solid. m.p.=85-86° C. MS(FD): m/e=249 (M+2).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

A solution of bromine (0.31 g, 1.95 mmol) in 1.0 ml glacial acetic acid was added to a stirred solution of 5-chlorobenzo[b]thiophene (0.300 g, 1.77 mmol)in glacial acetic acid (1.0 ml) under nitrogen atmosphere. The reaction was heated to 50° C. for 4 hours, the volatiles removed under reduced pressure, the residue diluted in methylene chloride, washed with aq. sodium bicarbonate and with brine and dried over sodium sulfate. Evaporation gave 0.335 g (76%) of a tan solid. mp 85°-86° C., FDMS m/e=249 (M+2).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

In a 250 mL 2-neck round flask, 5-chlorobenzothiophene (2 g, 11.8 mmol) was dissolved in dichloromethane (10 mL), and sodium acetate (NaOAc) (1.95 g, 23.6 mmol) and Br2 (1.89 g, 11.8 mmol) were gradually added to the mixture for 5 minutes at 0□. After the reaction, a 10% sodium bisulfate (NaHSO3) solution (20 mL) was poured to the mixture, and then the resulting mixture was extracted with ethyl acetate (20 mL), dried over MgSO4, and distilled in vacuum to give 2.49 g of yellow solid (85% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Moreno-Mañas, MR Cuberes, C Palacín… - European journal of …, 1988 - Elsevier
[(Aryl)(benzo[b]thienyl)methyl]-1H-imidazoles 22, 1-[(benzo[b]thien-3-yl)(thienyl)methyl]-1H-imidazoles 25 and 1-[(diaryl)(benzo[b]thien-3-yl)methyl]-1H-imidazoles 28 have been …
Number of citations: 9 www.sciencedirect.com

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